(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid is a complex organic compound characterized by multiple functional groups, including hydroxyimino, dioxocyclohexene, and sulfonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid typically involves multi-step organic reactionsThe sulfonic acid group is then introduced via sulfonation reactions under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino groups can be oxidized to form nitroso compounds.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxylated cyclohexenes, and substituted sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Wirkmechanismus
The mechanism of action of (5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid involves its interaction with molecular targets through its reactive functional groups. The hydroxyimino groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-phosphonic acid: Contains a phosphonic acid group instead of a sulfonic acid group
Uniqueness
The presence of the sulfonic acid group in (5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid imparts unique solubility and reactivity properties, distinguishing it from similar compounds with different functional groups. This makes it particularly valuable in applications requiring high solubility and specific reactivity .
Eigenschaften
Molekularformel |
C6H4N2O7S |
---|---|
Molekulargewicht |
248.17 g/mol |
IUPAC-Name |
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid |
InChI |
InChI=1S/C6H4N2O7S/c9-2-1-3(16(13,14)15)4(7-11)5(8-12)6(2)10/h1,11-12H,(H,13,14,15)/b7-4-,8-5- |
InChI-Schlüssel |
APXYICBUCFLACB-IUNAMMOKSA-N |
Isomerische SMILES |
C1=C(/C(=N/O)/C(=N/O)/C(=O)C1=O)S(=O)(=O)O |
Kanonische SMILES |
C1=C(C(=NO)C(=NO)C(=O)C1=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.